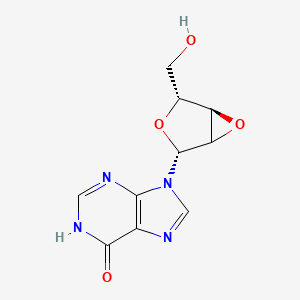

2',3'-Anhydroinosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

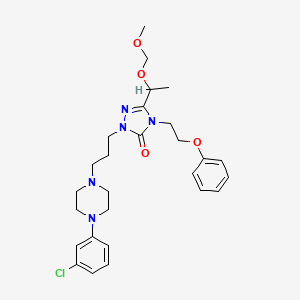

2’,3’-Anhydroinosine has several scientific research applications. It is used in the study of nucleosides and nucleotides, particularly in the synthesis of 2-fluorocordycepin . The compound is also used in the investigation of purine nucleoside phosphorylase activity and its role in biochemical pathways . Additionally, 2’,3’-Anhydroinosine is employed in the study of radical dehalogenation reactions and their impact on nucleoside synthesis .

Mecanismo De Acción

Target of Action

coli purine nucleoside phosphorylase during the synthesis of 2-fluorocordycepin .

Mode of Action

It is formed as a byproduct in the preparation of 3’-deoxyinosine and during the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . It appears to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Biochemical Pathways

It is known to interfere with the synthesis of 2-fluorocordycepin, suggesting it may impact pathways related to nucleoside synthesis .

Result of Action

It is known to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Análisis Bioquímico

Biochemical Properties

2’,3’-Anhydroinosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is formed from the admixture of 2’,3’-anhydroinosine, a byproduct in the preparation of 3-0deoxyinosine . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’,3’-Anhydroinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that derivatives of 2’,3’-anhydroinosine inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin analogs .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its biochemical interactions .

Dosage Effects in Animal Models

The effects of 2’,3’-Anhydroinosine vary with different dosages in animal models

Metabolic Pathways

2’,3’-Anhydroinosine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The specific metabolic pathways and the nature of these interactions are still being studied.

Transport and Distribution

The transport and distribution of 2’,3’-Anhydroinosine within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be affected by these interactions.

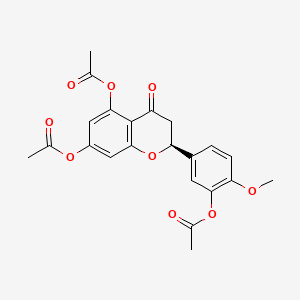

Métodos De Preparación

2’,3’-Anhydroinosine can be synthesized through various chemical routes. One common method involves the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . This reaction is catalyzed by purine nucleoside phosphorylase from Escherichia coli . The reaction conditions typically involve the use of deuterium oxide (D2O) instead of water (H2O) to accumulate intermediate substances in sufficient quantities .

Análisis De Reacciones Químicas

2’,3’-Anhydroinosine undergoes various chemical reactions, including hydrolysis and radical dehalogenation . During hydrolysis, the compound forms intermediates that inhibit the formation of 1-phospho-3-deoxyribose . Common reagents used in these reactions include deuterium oxide and purine nucleoside phosphorylase . The major products formed from these reactions are intermediates containing deuterium .

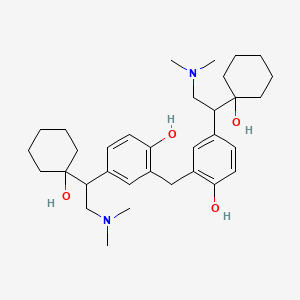

Comparación Con Compuestos Similares

2’,3’-Anhydroinosine is similar to other modified nucleosides such as 3’-deoxyinosine and 2-fluorocordycepin . it is unique in its ability to inhibit the formation of 1-phospho-3-deoxyribose during nucleoside synthesis . This property makes it a valuable tool in biochemical research, particularly in the study of purine nucleoside phosphorylase activity .

Propiedades

Número CAS |

31766-13-9 |

|---|---|

Fórmula molecular |

C10H10N4O4 |

Peso molecular |

250.21 g/mol |

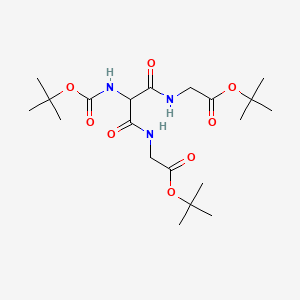

Nombre IUPAC |

9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

WDIGUIIOGAEQHN-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

SMILES isomérico |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |

SMILES canónico |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

Sinónimos |

9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; |

Origen del producto |

United States |

Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?

A2: Yes, 2',3'-Anhydroinosine can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of 2',3'-Anhydroinosine hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like 2',3'-Anhydroinosine, even in trace amounts, during enzymatic synthesis involving purine nucleosides.

Q2: Why is understanding the hydrolysis of 2',3'-Anhydroinosine important in the context of nucleoside synthesis?

A3: Understanding the hydrolysis of 2',3'-Anhydroinosine is crucial for several reasons. Firstly, 2',3'-Anhydroinosine can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of 2',3'-Anhydroinosine can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)

![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)